2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol

Lipophilicity Drug-likeness Physicochemical profiling

2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol (CAS 81074-82-0) is a sulfur-containing furan derivative belonging to the aminoalkyl furan class, structurally related to the H2-receptor antagonist ranitidine. Its molecular formula is C10H17NO2S, with a molecular weight of 215.31 g/mol.

Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
CAS No. 81074-82-0
Cat. No. B12903781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol
CAS81074-82-0
Molecular FormulaC10H17NO2S
Molecular Weight215.31 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)CSCCO
InChIInChI=1S/C10H17NO2S/c1-11(2)7-9-3-4-10(13-9)8-14-6-5-12/h3-4,12H,5-8H2,1-2H3
InChIKeyUQGQFDJCSNQBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol (CAS 81074-82-0): Procurement-Relevant Structural Identity


2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol (CAS 81074-82-0) is a sulfur-containing furan derivative belonging to the aminoalkyl furan class, structurally related to the H2-receptor antagonist ranitidine [1]. Its molecular formula is C10H17NO2S, with a molecular weight of 215.31 g/mol [1]. The compound features a dimethylaminomethyl-substituted furan ring linked via a methylsulfanyl bridge to an ethanol moiety, distinguishing it from the corresponding amine analog (CAS 66356-53-4) and the des-thioether alcohol (CAS 15433-79-1) [1].

Core scaffold Sulfur-containing furan derivative (aminoalkyl furan class)
Key side chain Ethanol moiety via methylsulfanyl bridge; distinct from amine analog
Intended use Analytical reference standard, not a pharmacologically active ranitidine impurity

Why 2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol Cannot Be Replaced by Generic Ranitidine Impurities


Ranitidine-related compounds share a common furan-dimethylamino core but diverge critically in side-chain functionality (amine versus alcohol versus nitroethene), leading to marked differences in ionization, lipophilicity, chromatographic retention, and biological activity [1][2]. The ethanol side-chain in CAS 81074-82-0 confers a distinct hydrogen-bonding profile (single HBD vs. two in the amine analog), a computed XLogP3 of -0.7, and the absence of the nitroethene pharmacophore required for H2-receptor blockade [2]. These differences render generic substitution among ranitidine impurity standards analytically and pharmacologically invalid.

Target impurity
Thioether-ethanol (CAS 81074-82-0)
1 hydrogen-bond donor (alcohol –OH)
Similar impurity
Amine analog (Ranitidine EP Impurity B)
2 hydrogen-bond donors (primary amine –NH₂)
HBD count difference alters HPLC selectivity and solubility in protic solvents; co-eluting impurities may not resolve with amine-based standards.
Target impurity
Thioether-ethanol
Single ionizable center (pKa ~8.9, predicted)
Ranitidine itself
Ranitidine base
Two pKa centers (2.7 and 8.2)
Distinct ionization profile requires dedicated MS source tuning; ranitidine or its common impurities cannot serve as LC-MS method development surrogates.
Target impurity
Thioether-ethanol
No nitroethene pharmacophore; no H2-receptor binding expected
Ranitidine
H2-receptor antagonist
IC₅₀ 3.3 ± 1.4 µM (human H2 receptor)
Pharmacological activity mismatch confirms the compound is an analytical impurity standard only; procurement for receptor screening would be invalid.

Quantitative Differentiation Evidence for 2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol (CAS 81074-82-0)


Lipophilicity Shift vs. Ranitidine: XLogP3 Comparison

The computed lipophilicity of the target compound (XLogP3 = -0.7) is substantially lower than that of ranitidine (XLogP3 = 0.27) [1][2]. This 0.97-log-unit difference indicates greater hydrophilicity for the ethanol-bearing impurity, which directly impacts extraction efficiency, reversed-phase chromatographic retention, and membrane permeability.

XLogP3 Lipophilicity
Reported
−0.7 (Δ −0.97 vs. ranitidine 0.27)
Supports chromatographic method differentiation
PubChem XLogP3 algorithm (2024); lower value indicates higher hydrophilicity
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count Distinction vs. Ranitidine Impurity B (Amine Analog)

The target ethanol compound possesses one hydrogen-bond donor (the alcohol –OH), whereas the corresponding amine analog (Ranitidine EP Impurity B, CAS 66356-53-4) has two HBDs (primary amine –NH2) [1][2]. This difference alters hydrogen-bonding capacity, influencing solubility in protic solvents and stationary-phase interactions during HPLC separation.

Hydrogen-Bond Donors
Head-to-head
1 HBD (target) vs. 2 HBD (amine analog, CAS 66356-53-4)
Enables orthogonal HPLC selectivity
Computed descriptor (PubChem Cactvs); distinct HBD profile confirmed
Hydrogen-bonding Solubility Chromatographic selectivity

Absence of H2-Receptor Antagonist Activity vs. Ranitidine

Ranitidine exhibits H2-receptor antagonism with an IC50 of 3.3 ± 1.4 µM . The target compound lacks the nitroethene-diamine pharmacophore required for receptor engagement; no H2-receptor binding data exist for this alcohol impurity, consistent with its classification as a non-pharmacologically active process-related impurity.

H2-Receptor Activity
Class-level
No measurable H2 antagonism expected; ranitidine IC₅₀ 3.3 ± 1.4 µM
Validates impurity standard role only
No binding data available; pharmacophore absent (no nitroethene-diamine)
Pharmacological specificity Receptor binding Impurity safety

Ionization State Differentiation: Predicted pKa vs. Ranitidine

Ranitidine has two experimentally determined pKa values: 2.7 (nitroethene-diamine side chain) and 8.2 (dimethylamino group) [1]. The target compound lacks the acidic nitroethene group, with the strongest basic pKa predicted at ~8.9 (dimethylamino) and the alcohol hydroxyl remaining un-ionized at physiological pH . This results in a single ionizable center versus two for ranitidine, altering the net charge state at analytical and physiological pH.

Ionization (pKa)
Class-level
Strongest basic pKa ~8.9 (predicted); ranitidine pKa 2.7 & 8.2
Distinct MS ionization optimization required
Predicted (ChemAxon); ranitidine pKa from spectrophotometric determination
Ionization pH-dependent solubility LC-MS method development

Chromatographic Retention Behavior: Relative Retention Time vs. Ranitidine

Under the USP Ranitidine Hydrochloride chromatographic purity method, the structurally closest analog (ranitidine amino alcohol, the des-methylsulfanyl ethanol) elutes at a relative retention time (RRT) of 0.45 relative to ranitidine [1]. The target thioether-ethanol compound, bearing additional methylene-sulfur, is predicted to exhibit later elution (RRT > 0.5), providing a distinct chromatographic window that cannot be replicated using the amino alcohol impurity standard alone.

Chromatographic Retention
Class-level
Predicted RRT >0.5 (vs. ranitidine); amino alcohol RRT 0.45
Confirms compound-specific reference standard necessity
USP ranitidine HPLC method; retention shift due to thioether bridge
HPLC method development Impurity profiling USP/EP monograph compliance

High-Value Application Scenarios for 2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol (CAS 81074-82-0)


Certified Reference Standard for Ranitidine Impurity Profiling in ANDA/DMF Submissions

The distinct XLogP3 (-0.7) and single-ionizable-center profile of this compound relative to ranitidine (XLogP3 0.27; two pKa centers) make it an essential certified reference standard for HPLC peak identification and quantification during ANDA regulatory filings [1]. Its unique RRT position, predicted to differ from the USP-defined amino alcohol impurity (RRT 0.45), ensures unambiguous impurity assignment in stability-indicating methods [2].

Synthesis and Stability Studies for Ranitidine Process Optimization

As a key intermediate or by-product formed during the condensation of 5-(dimethylaminomethyl)furan-2-methanol with 2-mercaptoethanol [1], procurement of high-purity CAS 81074-82-0 enables precise tracking of reaction completeness and side-product formation during ranitidine API manufacturing, supporting process analytical technology (PAT) initiatives.

NDMA Precursor Investigation in Drug Substance Storage

Compounds bearing the furan-dimethylamino motif are recognized precursors for N-nitrosodimethylamine (NDMA) formation under chloramination or acidic storage conditions [1]. The target compound's structural similarity to 5-(dimethylaminomethyl)furfuryl alcohol (DFUR), a confirmed NDMA precursor, makes its procurement critical for forced-degradation studies assessing NDMA generation risk in ranitidine-containing drug products.

Application
Selection Property
Validation Focus
Ranitidine impurity profiling for regulatory submissions
Distinct lipophilicity and ionization profile
Orthogonal HPLC peak identification and quantitation
Process optimization and reaction monitoring
Thioether-ethanol impurity identity
Tracking reaction completeness and by-product formation
NDMA precursor forced-degradation studies
Furan-dimethylamino structural motif
NDMA formation risk assessment under storage conditions
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